Raclopride

Description

Raclopride has been used in trials studying Parkinson Disease.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

A substituted benzamide that has antipsychotic properties. It is a dopamine D2 receptor (see RECEPTORS, DOPAMINE D2) antagonist.

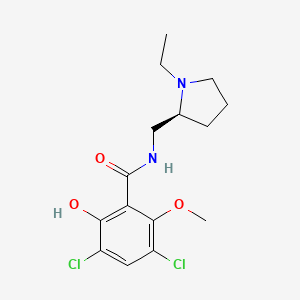

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOQONBSWFLFPE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045687 | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84225-95-6 | |

| Record name | Raclopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raclopride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raclopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Raclopride on Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raclopride is a potent and selective antagonist of dopamine D2 and D3 receptors, widely utilized in neuroscience research and as a radiotracer in positron emission tomography (PET) for in vivo imaging of the dopaminergic system. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative binding data are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, a substituted benzamide, exhibits high affinity and selectivity for the D2-like family of dopamine receptors, particularly the D2 and D3 subtypes.[1][2] Its utility as a research tool is underscored by its ability to be radiolabeled with isotopes such as Carbon-11 (¹¹C) or Tritium (³H), enabling non-invasive in vivo quantification of D2/D3 receptor density and occupancy in the human brain.[2][3][4] This has proven invaluable in studying the pathophysiology of various neuropsychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia, as well as in the development of novel antipsychotic drugs.

Mechanism of Action

This compound functions as a competitive antagonist at postsynaptic D2 and D3 dopamine receptors. By binding to these receptors, it blocks the physiological effects of endogenous dopamine. The D2-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This compound, by blocking the binding of dopamine, prevents this inhibitory effect, thereby leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

Prolonged blockade of D2 receptors with antagonists like this compound can lead to a compensatory upregulation in the expression of D2 receptor mRNA and an increase in the density of D2 receptor binding sites in specific brain regions, such as the dorsolateral caudate-putamen.

Signaling Pathway

The canonical signaling pathway affected by this compound's antagonism at the D2 receptor is the inhibition of the cAMP-dependent pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Raclopride's Interaction with Dopamine D2 and D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of raclopride, a selective antagonist for the dopamine D2 and D3 receptors. This compound is a valuable tool in neuroscience research and clinical applications, particularly in positron emission tomography (PET) imaging to study the dopamine system. Understanding its precise interactions with D2 and D3 receptors is crucial for interpreting experimental data and for the development of novel therapeutic agents targeting the dopaminergic system.

This compound Binding Affinity to D2/D3 Receptors

This compound exhibits high affinity for both dopamine D2 and D3 receptors, with dissociation constants (Ki) typically in the low nanomolar range. This makes it a potent antagonist at these sites. While it shows some selectivity, its affinity for D2 and D3 receptors is generally considered to be relatively similar.

Below is a summary of reported binding affinity values for this compound at human D2 and D3 receptors from various in vitro studies.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Dopamine D2 | [³H]-Raclopride | Rat Striatum | 1.8 | [1] |

| Dopamine D2 | [¹¹C]-Raclopride | Human Brain | ~1.5-1.6 | [2] |

| Dopamine D3 | [³H]-Raclopride | Recombinant | 3.5 | [1] |

| Dopamine D3 | [¹¹C]-Raclopride | Human Brain | ~1.2-2.1 | [2] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation (e.g., rat striatum vs. recombinant human receptors), radioligand used, and assay buffer composition.

This compound Binding Kinetics at D2/D3 Receptors

The kinetics of this compound binding, defined by the association rate constant (k_on_) and the dissociation rate constant (k_off_), provide a more dynamic picture of its interaction with D2 and D3 receptors. Kinetic analysis has been performed, particularly in the context of PET imaging, to better model the in vivo behavior of [¹¹C]this compound.

A kinetic three-compartment model has been used to analyze the brain uptake of [¹¹C]this compound in PET studies, allowing for the separate determination of k_on_ and k_off_[3]. One study investigating the binding of [³H]this compound to rat neostriatal membranes suggested a two-step binding process, involving a fast initial binding followed by a slow isomerization of the receptor-antagonist complex.

While extensive tables of specific k_on_ and k_off_ values for this compound at both D2 and D3 receptors are not as commonly reported as Ki values, the available data indicate that the affinity of antipsychotic agents for the D2 receptor is primarily determined by their dissociation rate (k_off_).

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound, such as this compound, for the dopamine D2 or D3 receptor using a competition binding assay with a radiolabeled ligand (e.g., [³H]-raclopride).

Workflow for [³H]-Raclopride Competition Binding Assay

Caption: Workflow of a [³H]-Raclopride Competition Binding Assay.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 or D3 receptors, or homogenized brain tissue from a region rich in these receptors (e.g., striatum).

-

Radioligand: [³H]-raclopride.

-

Unlabeled Ligand: this compound or other competing compounds.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-raclopride (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of an unlabeled ligand to saturate all specific binding sites).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine D2 and D3 Receptor Signaling Pathways

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and are G protein-coupled receptors (GPCRs). They primarily couple to the inhibitory G protein, Gαi/o. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, D2 and D3 receptors can also modulate other signaling cascades.

Dopamine D2/D3 Receptor Signaling Pathway

Caption: Simplified signaling cascade of Dopamine D2/D3 receptors.

Key downstream effects of D2/D3 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. This, in turn, decreases the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets.

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly interact with and modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.

-

β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, D2/D3 receptors can recruit β-arrestins. This not only desensitizes the G protein-mediated signaling but can also initiate a separate wave of signaling through scaffolding proteins, such as those involved in the mitogen-activated protein kinase (MAPK) pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]this compound in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of central [11C]this compound binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Raclopride's Dopamine Receptor Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raclopride is a substituted benzamide that acts as a potent and selective antagonist for the D2-like family of dopamine receptors, with a particularly high affinity for the D2 and D3 subtypes. This high selectivity, coupled with favorable pharmacokinetic properties, has established this compound as a crucial tool in neuroscience research, particularly as a radioligand for in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of this compound's binding and functional selectivity profile for all dopamine receptor subtypes. It includes quantitative binding data, detailed experimental methodologies for assessing receptor affinity and function, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound exhibits a marked preference for the D2 and D3 dopamine receptor subtypes over other dopamine receptors and monoamine transporters. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for the five human dopamine receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| D1 | >10,000 | [1] |

| D2 | 1.8 | [2] |

| D3 | 3.5 | [2] |

| D4 | Very Low Affinity (Selectivity Ratio D4/D2 = 0.001) | [2][3] |

| D5 | Not Determined (Presumed Very Low) | - |

Note: The selectivity ratio for D4/D2 of 0.001 indicates a 1000-fold lower affinity for the D4 receptor compared to the D2 receptor.

Table 2: this compound Inhibitory Potency (IC50) Against Radioligand Binding

| Target | Radioligand | IC50 (nM) | Reference |

| D1 Receptor | ³H-flupenthixol | >100,000 | |

| D2 Receptor | ³H-spiperone | 32 |

Experimental Protocols

The quantitative data presented above are typically determined through radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for D2 and D3 receptors using a radiolabeled ligand.

2.1.1. Materials

-

Cell Lines: HEK293 or CHO cells stably expressing human D2 or D3 dopamine receptors.

-

Membrane Preparation:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

-

Assay Components:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Radioligand: [³H]-Raclopride or [³H]-Spiperone (a D2-like antagonist).

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled D2/D3 antagonist like Haloperidol.

-

This compound stock solution (in DMSO).

-

-

Equipment:

-

Microplate harvester and glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

96-well microplates.

-

2.1.2. Procedure

-

Membrane Preparation:

-

Culture the D2 or D3 receptor-expressing cells to confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of unlabeled this compound.

-

For non-specific binding, add the non-specific binding control instead of this compound.

-

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting and Quantification:

-

Rapidly filter the contents of each well through a pre-soaked glass fiber filter mat using a microplate harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

2.1.3. Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Inhibition

This assay determines the functional potency of this compound as a D2-like receptor antagonist by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

2.2.1. Materials

-

Cell Lines: HEK293 or CHO cells stably expressing human D2 or D3 dopamine receptors (which are Gi/o-coupled).

-

Assay Components:

-

Cell culture medium.

-

Assay buffer or serum-free medium.

-

Dopamine or a D2 agonist (e.g., Quinpirole).

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

This compound stock solution.

-

-

Equipment:

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Plate reader compatible with the chosen cAMP detection kit.

-

96-well or 384-well plates.

-

2.2.2. Procedure

-

Cell Plating: Seed the D2 or D3 receptor-expressing cells in a suitable microplate and grow to near confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration of dopamine) and a fixed concentration of forskolin to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

2.2.3. Data Analysis

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of dopamine receptors and the experimental workflow for determining receptor selectivity.

Dopamine Receptor Signaling Pathways

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Logical workflow for a competitive radioligand binding assay.

Conclusion

This compound is a highly selective antagonist for the D2 and D3 dopamine receptors, demonstrating negligible affinity for D1, D4, and likely D5 receptors. This distinct selectivity profile, quantifiable through well-established in vitro binding and functional assays, underpins its utility as a pharmacological tool and a premier radioligand for PET imaging of the D2/D3 receptor system in the living brain. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of dopamine pharmacology and drug development.

References

The Striatal Spotlight: [11C]Raclopride as a Precision Tool for Interrogating Dopamine Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of [11C]Raclopride positron emission tomography (PET) as a powerful tool for the in vivo investigation of the dopamine system. [11C]this compound, a selective antagonist for dopamine D2 and D3 receptors, allows for the quantification of receptor availability, providing critical insights into the pathophysiology of numerous neurological and psychiatric disorders and serving as a key biomarker in drug development.

Mechanism of Action and Radiochemistry

[11C]this compound is a substituted benzamide that exhibits high affinity and selectivity for dopamine D2-like receptors (D2 and D3). Its utility in PET imaging stems from its reversible binding, which makes it sensitive to competition with endogenous dopamine. An increase in synaptic dopamine will lead to a decrease in [11C]this compound binding, a principle that is fundamental to studies of dopamine release.

The radiosynthesis of [11C]this compound is a well-established process, typically involving the O-[11C]methylation of the precursor, desmethyl-raclopride, using [11C]methyl triflate. The entire automated synthesis, including purification via high-performance liquid chromatography (HPLC), can be completed within 30-40 minutes, yielding a product with high radiochemical purity (>95%) and specific activity.

Quantitative Data Presentation

The binding potential (BPND), a measure proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd), is the most commonly reported outcome measure in [11C]this compound PET studies. Below are summary tables of representative quantitative data from the literature.

Table 1: [11C]this compound Binding Potential (BPND) in Striatal Regions of Healthy Controls

| Brain Region | Mean BPND (± SD) | Reference |

| Caudate | 3.4 ± 0.6 | [1] |

| Putamen | 4.3 ± 0.7 | [1] |

| Ventral Striatum | 3.4 ± 0.5 | [1] |

| Whole Striatum | 2.50 ± 0.10 | [2] |

Table 2: Bmax and Kd of [11C]this compound in Healthy Human Striatum

| Parameter | Mean Value (± SD) | Reference |

| Bmax (pmol/ml) | 28 ± 6.9 | [3] |

| Kd (pmol/ml) | 9.1 ± 1.9 |

Table 3: Test-Retest Variability of [11C]this compound BPND in Healthy Controls

| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Reference |

| Caudate | 10.5 | - | |

| Putamen | 9.7 | - | |

| Ventral Striatum | 11.6 | - | |

| Globus Pallidus | 16.5 | - | |

| Whole Striatum | 1.10 ± 0.66 (MAD) | 0.959 |

Experimental Protocols

A standardized experimental protocol is crucial for the reproducibility and comparison of [11C]this compound PET studies. The following outlines a typical workflow for a human study.

Radiotracer Synthesis and Quality Control

-

[11C]Carbon Dioxide Production: Production of [11C]CO2 via a cyclotron.

-

[11C]Methyl Iodide or [11C]Methyl Triflate Synthesis: Conversion of [11C]CO2 to a reactive methylating agent.

-

Radiolabeling: Reaction of the desmethyl-raclopride precursor with the [11C]methylating agent in a synthesis module.

-

Purification: Semi-preparative HPLC is used to separate [11C]this compound from the precursor and other reactants.

-

Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution.

-

Quality Control: The final product undergoes rigorous quality control tests, including checks for radiochemical purity, chemical purity, specific activity, sterility, and absence of pyrogens.

PET Imaging Protocol

Several injection and scanning protocols are utilized, each with specific advantages.

-

Single Bolus Injection:

-

Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often acquired for attenuation correction.

-

Injection: A single bolus of [11C]this compound (typically 200-400 MBq) is administered intravenously.

-

Dynamic Scanning: Dynamic emission data are acquired for 60-90 minutes.

-

-

Bolus-Plus-Infusion:

-

Bolus Injection: An initial bolus of [11C]this compound is administered.

-

Continuous Infusion: This is immediately followed by a continuous infusion of the radiotracer for the remainder of the scan (e.g., 100 minutes). This method aims to achieve a steady-state of radiotracer concentration.

-

-

Dual-Bolus Injection:

-

First Bolus: A bolus of [11C]this compound is injected at the start of the scan.

-

Second Bolus: A second bolus is administered at a later time point during the same scan (e.g., after 45 minutes). This allows for the assessment of changes in dopamine release within a single session.

-

Data Analysis

-

Image Reconstruction: Raw PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and random coincidences.

-

Image Registration: The dynamic PET images are co-registered with the subject's anatomical MRI scan.

-

Region of Interest (ROI) Definition: ROIs are delineated on the MRI for key brain structures, including the striatum (caudate, putamen, ventral striatum) and a reference region, typically the cerebellum, which is considered to have a negligible density of D2/D3 receptors.

-

Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame to generate TACs.

-

Kinetic Modeling: The TACs from the target and reference regions are fitted to a kinetic model to estimate the binding potential (BPND). The Simplified Reference Tissue Model (SRTM) is widely used for this purpose.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. The receptor can also signal through β-arrestin-2 dependent pathways.

Caption: Dopamine D2 receptor signaling pathways.

Experimental Workflow for a [11C]this compound PET Study

The workflow for a typical clinical or research [11C]this compound PET study involves several key stages, from participant recruitment to final data analysis.

References

- 1. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]this compound in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]this compound [frontiersin.org]

- 3. Variability in D2-dopamine receptor density and affinity: a PET study with [11C]this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Raclopride: A Technical Guide for Researchers

Introduction

Raclopride is a substituted benzamide that acts as a selective antagonist for the dopamine D2 and D3 receptors.[1] Its high affinity and selectivity have established it as an indispensable tool in neuroscience research.[2] Primarily utilized as a radioligand, particularly in its tritiated ([³H]this compound) and carbon-11 labeled ([¹¹C]this compound) forms, it has been pivotal in the in vitro and in vivo characterization of the dopaminergic system. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and key experimental applications of this compound as a research compound.

Discovery and Initial Characterization

This compound emerged from a series of investigations into substituted benzamides with high affinity for dopamine D2 receptors.[2] Early studies demonstrated its potent and selective blockade of central dopamine D2 receptors.[3] Unlike other neuroleptics, this compound displayed a remarkable ability to discriminate between different dopamine-mediated motor functions, suggesting a preferential interaction with a subpopulation of D2 receptors.[3] This selectivity, coupled with its favorable pharmacokinetic profile, including the ability to readily cross the blood-brain barrier, positioned this compound as an ideal candidate for in vivo studies.

Synthesis of this compound

The synthesis of this compound and its precursors has been well-documented, particularly for its application in positron emission tomography (PET). A common route for the synthesis of the desmethyl-raclopride precursor, a key intermediate for radiolabeling, has been described.

Synthesis of Desmethyl-Raclopride Precursor

A four-step synthetic approach starting from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(-)-2-aminoethyl-1-ethylpyrrolidine is commonly employed to produce the desmethyl-raclopride precursor.

Synthesis of [¹¹C]this compound

For PET imaging applications, this compound is labeled with the short-lived positron-emitting isotope carbon-11. The synthesis of [¹¹C]this compound is typically achieved through the O-methylation of the desmethyl precursor using [¹¹C]methyl triflate. Alternative methods, such as palladium-mediated carbonylation using [¹¹C]carbon monoxide, have also been developed.

Pharmacological Profile

This compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors. Its binding characteristics have been extensively studied using various in vitro and in vivo techniques.

Binding Affinity and Selectivity

The table below summarizes the binding affinities (Ki) of this compound for various dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 1.8 | |

| Dopamine D3 | 3.5 | |

| Dopamine D4 | Very Low Affinity |

In Vitro and In Vivo Binding Parameters

The dissociation constant (Kd) and maximum receptor density (Bmax) of this compound binding have been determined in various experimental settings.

| Parameter | Value | Condition | Reference |

| In Vitro | |||

| Kd (high affinity) | 0.005 ± 0.002 nM | Rat Striatum Homogenate ([¹¹C]this compound) | |

| Bmax (high affinity) | 0.19 ± 0.04 fmol/mg tissue | Rat Striatum Homogenate ([¹¹C]this compound) | |

| Kd (low affinity) | 2.2 ± 1.0 nM | Rat Striatum Homogenate ([¹¹C]this compound) | |

| Bmax (low affinity) | 35.8 ± 16.4 fmol/mg tissue | Rat Striatum Homogenate ([¹¹C]this compound) | |

| Kd | 1 nM | Rat Striatum ([³H]this compound) | |

| In Vivo | |||

| Bmax | 19.87 ± 6.45 nmol/L | Rat Striatum ([¹¹C]this compound) | |

| Kd | 6.2 ± 3.3 nmol/L | Rat Striatum ([¹¹C]this compound) | |

| Bmax | - | Human Striatum ([¹¹C]this compound) | |

| Kd | - | Human Striatum ([¹¹C]this compound) |

IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound for the dopamine D2 receptor has also been reported.

| Parameter | Value | Condition | Reference |

| IC50 | 32 nM | [³H]spiperone binding in rat striatum |

Dopamine D2 Receptor Signaling Pathway

This compound exerts its effects by antagonizing the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of dopamine to the D2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Experimental Protocols

This compound is a versatile tool employed in a range of experimental paradigms. Detailed methodologies for its use in key applications are provided below.

Radioligand Binding Assay ([³H]this compound)

This protocol outlines a standard in vitro radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]this compound.

Materials:

-

Membrane preparation from a tissue expressing dopamine D2 receptors (e.g., rat striatum) or a cell line stably expressing the receptor.

-

[³H]this compound

-

Unlabeled competitor for non-specific binding (e.g., haloperidol)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging ([¹¹C]this compound)

PET imaging with [¹¹C]this compound allows for the in vivo quantification of dopamine D2 receptor availability in the brain.

Procedure:

-

Radiotracer Synthesis: Synthesize [¹¹C]this compound with high specific activity.

-

Subject Preparation: The subject is positioned in the PET scanner.

-

Injection: A bolus of [¹¹C]this compound is injected intravenously.

-

PET Scan: Dynamic emission data are acquired for a specified duration (e.g., 60-90 minutes).

-

Image Reconstruction: The acquired data are reconstructed to generate a series of images over time.

-

Data Analysis: Time-activity curves are generated for regions of interest, such as the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region). Kinetic models, such as the simplified reference tissue model (SRTM), are applied to these curves to estimate the binding potential (BP_ND), an index of receptor availability.

In Vivo Microdialysis

In vivo microdialysis coupled with this compound administration can be used to study the effects of D2 receptor blockade on neurotransmitter release, particularly dopamine.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized or freely moving animal.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline levels of extracellular dopamine.

-

This compound Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Post-Administration Sampling: Dialysate collection continues to measure changes in dopamine levels following this compound administration.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound has proven to be a highly valuable and versatile research compound for the investigation of the dopamine D2 receptor system. Its high affinity, selectivity, and suitability for radiolabeling have enabled detailed in vitro and in vivo studies that have significantly advanced our understanding of dopaminergic neurotransmission in both health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective dopamine D2 receptor antagonist this compound discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Raclopride's Role in Understanding Neuropsychiatric Disorders: A Technical Guide

Introduction: Raclopride is a substituted benzamide that acts as a highly selective antagonist for the dopamine D2 and D3 receptors.[1][2] Its significance in neuroscience and drug development stems from its utility as a research tool, particularly when radiolabeled with Carbon-11 ([11C]this compound) for Positron Emission Tomography (PET) imaging.[3] This technique allows for the non-invasive in vivo quantification and assessment of D2/D3 receptor density, occupancy, and the dynamics of endogenous dopamine release in the human brain.[3][4] This guide provides a detailed overview of this compound's mechanism, its application in studying neuropsychiatric disorders, and the experimental protocols central to its use.

Mechanism of Action

This compound exerts its effects by competitively binding to central dopamine D2 receptors. D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subtype. Activation of these receptors by dopamine typically inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling cascades. By blocking dopamine's access to these receptors, this compound antagonizes this signaling pathway.

D2 receptors exist as both postsynaptic receptors and as presynaptic autoreceptors on dopamine neurons, where they regulate the synthesis and release of dopamine. This compound's antagonism of these receptors makes it a powerful tool for probing the dopamine system's integrity and function.

Quantitative Data

This compound's high selectivity for D2/D3 receptors over other dopamine receptor subtypes is a key feature of its utility. This selectivity is quantified by its dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Dopamine D2 | 1.8 | |

| Dopamine D3 | 3.5 | |

| Dopamine D4 | 2400 | |

| Dopamine D1 | >10,000 | |

| Table 1: this compound Binding Affinity for Dopamine Receptor Subtypes. |

Experimental Protocols

Protocol 1: Synthesis of [11C]this compound

The use of this compound in PET imaging requires radiolabeling with a positron-emitting isotope, most commonly Carbon-11, which has a half-life of approximately 20.4 minutes. The synthesis is a time-sensitive, automated process.

-

Production of [11C]Methyl Iodide or [11C]Methyl Triflate: [11C]CO2 is produced via a cyclotron and is subsequently converted into a reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf).

-

Radiolabeling Reaction: The desmethyl-raclopride precursor is reacted with the [11C]methylating agent. The reaction involves the O-methylation of the hydroxyl group on the precursor molecule.

-

Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate [11C]this compound from the unreacted precursor and other byproducts.

-

Formulation: The purified [11C]this compound fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile, injectable solution.

-

Quality Control: The final product undergoes rigorous quality control to ensure radiochemical purity (>95%), chemical purity, sterility, and absence of pyrogens before clinical use. The entire process from the end of bombardment to the final product ready for injection typically takes 20-40 minutes.

Protocol 2: In Vivo [11C]this compound PET Imaging

A typical PET study to measure D2/D3 receptor availability involves the following steps.

-

Subject Preparation: Participants are screened for medical and psychiatric conditions and provide informed consent. For studies involving pharmacological challenges (e.g., amphetamine), subjects may be admitted to an inpatient unit.

-

Cannulation: Intravenous lines are placed for radiotracer injection and potentially for blood sampling.

-

Transmission Scan: A transmission scan using a radioactive source (e.g., 137Cs) is performed before the emission scan to correct for photon attenuation by the tissues of the head.

-

Radiotracer Injection: A bolus of [11C]this compound is injected intravenously. For some studies measuring dynamic changes in dopamine, a bolus-plus-continuous-infusion method or a dual-bolus method may be used.

-

Emission Scan: Dynamic PET data are acquired for 60-90 minutes immediately following the injection. The scanner detects pairs of gamma rays emitted indirectly by the positron-emitting radiotracer.

-

Structural MRI: A high-resolution structural MRI is typically acquired for each subject to allow for accurate anatomical localization of the PET signal.

-

Challenge Studies: To measure dopamine release, a baseline scan is often compared to a second scan performed after a stimulus, such as an amphetamine challenge, a cognitive task, or exposure to drug cues. The stimulus is expected to increase synaptic dopamine, which then competes with [11C]this compound for D2/D3 receptor binding.

Protocol 3: PET Data Analysis

The raw PET data are reconstructed into a series of 3D images over time. The analysis aims to quantify the binding potential (BP_ND), a measure proportional to the density of available receptors (Bmax) divided by the dissociation constant (Kd).

-

Image Co-registration: PET images are co-registered with the individual's structural MRI to accurately define regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region.

-

Kinetic Modeling: The time-activity curves (TACs) for each ROI are extracted. A kinetic model is then applied to these curves. The Simplified Reference Tissue Model (SRTM) is the most popular method for [11C]this compound data. This model uses a reference region, typically the cerebellum, which is considered to have a negligible density of D2 receptors, to estimate non-specific binding.

-

Quantification of BP_ND: The SRTM analysis yields the binding potential relative to the non-displaceable tissue compartment (BP_ND).

-

Dopamine Release Measurement: In challenge studies, the percentage change in BP_ND between the baseline and post-stimulus scans is calculated. A reduction in BP_ND is interpreted as an increase in endogenous dopamine, which displaces the radiotracer from the receptors.

Applications in Neuropsychiatric Disorders

Schizophrenia

The dopamine hypothesis of schizophrenia has been significantly shaped by PET imaging studies. [11C]this compound studies have been instrumental in demonstrating that patients with schizophrenia have increased presynaptic dopamine synthesis and release, particularly in the striatum, in response to amphetamine challenge. This provides strong evidence for a hyperdopaminergic state in the associative striatum. Furthermore, [11C]this compound PET is used to determine the in vivo receptor occupancy of antipsychotic drugs, showing that clinical efficacy is typically associated with 60-80% occupancy of D2 receptors. This has been crucial for optimizing dosing strategies for antipsychotics.

Parkinson's Disease

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. [11C]this compound PET can assess the state of postsynaptic D2 receptors. Studies in early, drug-naïve PD patients have shown an increase in D2 receptor binding in the putamen, likely a compensatory upregulation in response to dopamine deficiency. As the disease progresses and with long-term L-dopa treatment, this receptor density can normalize or decrease. This compound PET is also used to study the effects of therapies, such as L-dopa or deep brain stimulation, on dopamine release and receptor status.

Addiction and Substance Abuse

In the context of addiction, [11C]this compound PET has revealed significant alterations in the dopamine system. Studies have consistently shown that individuals with addiction to a variety of substances, including cocaine, alcohol, and methamphetamine, have reduced D2 receptor availability in the striatum. This reduction persists even after prolonged abstinence and is thought to contribute to the compulsive drug-seeking behavior and anhedonia seen in addiction. Additionally, PET studies using this compound have demonstrated that drug-associated cues can trigger dopamine release in the striatum of addicted individuals, which correlates with craving.

Limitations

Despite its power, the use of [11C]this compound has limitations. Its signal-to-noise ratio is high in the D2-rich striatum but is generally too low for reliable quantification of D2/D3 receptors in extrastriatal regions like the cortex. The short half-life of Carbon-11 requires an on-site cyclotron and rapid radiosynthesis, limiting its widespread availability. Finally, as this compound is sensitive to competition from endogenous dopamine, fluctuations in a subject's dopamine levels during a scan can influence the binding potential measurements, introducing potential variability.

References

Pharmacological Properties of Raclopride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raclopride is a selective antagonist of the dopamine D2 and D3 receptors, widely utilized in preclinical research to investigate the role of the dopaminergic system in various physiological and pathological processes. Its well-characterized pharmacological profile, including its binding affinity, in vivo receptor occupancy, and effects on neurotransmitter systems, makes it an invaluable tool for studying neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound in preclinical models, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors in various preclinical models.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | Reference |

| Dopamine D2 | Rat | Striatum Homogenate | [3H]-Raclopride | 1.8 | [1] |

| Dopamine D3 | Rat | - | - | 3.5 | [1] |

Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound

| Species | Administration Route | Tracer | Brain Region | ED50 (mg/kg) | Reference |

| Rat | Oral | [3H]-Raclopride | Striatum | 0.32 | [2] |

| Rat | Intraperitoneal | - | - | ~0.5 (threshold dose for behavioral effects) | [3] |

Table 3: Effects of this compound on Extracellular Dopamine Levels (In Vivo Microdialysis)

| Species | Brain Region | Dose (mg/kg, i.v.) | Maximum Increase in Dopamine (%) | Reference |

| Rat | Nucleus Accumbens Shell | Not specified | Preferential increase | [4] |

| Rat | Medial Prefrontal Cortex | Not specified | Increase |

Key Experimental Protocols

Detailed methodologies for the cornerstone experiments used to characterize the pharmacological properties of this compound are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Radioligand: [3H]-Raclopride or [3H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

This compound stock solution (in DMSO).

-

Scintillation cocktail and vials.

-

Microplate harvester and filter mats.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.

-

-

Assay Setup:

-

In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled this compound.

-

For determining total binding, add assay buffer instead of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter the contents of each well through a filter mat using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol allows for the continuous monitoring of extracellular dopamine levels in specific brain regions of freely moving animals following the administration of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Stereotaxic apparatus.

-

Surgical drill.

-

Guide cannula.

-

Microdialysis probe.

-

Artificial cerebrospinal fluid (aCSF).

-

Microinfusion pump.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ED) system.

-

This compound solution for administration.

Procedure:

-

Animal Preparation and Stereotaxic Surgery:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull above the target brain region (e.g., striatum or nucleus accumbens).

-

Slowly lower the guide cannula to the target coordinates based on a stereotaxic atlas.

-

Secure the guide cannula to the skull using dental cement.

-

Allow the animal to recover for at least 48 hours post-surgery.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours to establish a baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

-

After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a predetermined period to monitor the effect of this compound on dopamine release.

-

-

Dopamine Quantification:

-

Inject a small volume of each dialysate sample into the HPLC-ED system.

-

Separate dopamine from other components using a C18 column.

-

Detect and quantify the dopamine concentration in each sample using the electrochemical detector.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.

-

Section the brain and stain to verify the correct placement of the microdialysis probe.

-

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

This protocol measures the in vivo occupancy of dopamine D2 receptors by this compound using the radiotracer [11C]-Raclopride.

Materials:

-

Preclinical PET scanner.

-

Anesthetic (e.g., isoflurane).

-

[11C]-Raclopride radiotracer.

-

This compound solution for administration.

-

Animal monitoring equipment (respiration, temperature).

Procedure:

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and place it on the scanner bed.

-

Maintain anesthesia and body temperature throughout the scan.

-

Insert a tail-vein catheter for radiotracer and drug administration.

-

-

PET Scan Acquisition:

-

Acquire a transmission scan for attenuation correction.

-

Administer a bolus injection of [11C]-Raclopride via the tail-vein catheter.

-

Begin dynamic emission scan acquisition for a specified duration (e.g., 60-90 minutes).

-

-

Receptor Occupancy Measurement:

-

Baseline Scan: Perform a PET scan as described above to determine the baseline binding potential (BPND) of [11C]-Raclopride.

-

Treatment Scan: On a separate day, administer a dose of unlabeled this compound. After a specified pretreatment time, perform a second PET scan with [11C]-Raclopride.

-

Alternatively, a displacement study can be performed where unlabeled this compound is administered during the dynamic PET scan after the [11C]-Raclopride binding has reached a transient equilibrium.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET data into a series of time frames.

-

Co-register the PET images with a corresponding anatomical MRI or a brain atlas for anatomical reference.

-

Define regions of interest (ROIs) for the target area (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

-

Quantification of Receptor Occupancy:

-

Calculate the binding potential (BPND) for both the baseline and treatment scans using a suitable kinetic model (e.g., simplified reference tissue model).

-

Calculate the percent receptor occupancy using the formula: Occupancy (%) = [(BPND_baseline - BPND_treatment) / BPND_baseline] x 100.

-

Generate a dose-occupancy curve by performing the experiment with a range of this compound doses to determine the ED50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows associated with this compound's pharmacology.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Microdialysis Workflow.

Caption: PET Receptor Occupancy Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between this compound, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Dopamine Dynamics with Raclopride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of raclopride, a selective dopamine D2/D3 receptor antagonist, as a critical tool for investigating the dynamics of dopamine release and uptake. This compound, particularly in its radiolabeled form [¹¹C]this compound, is extensively used in Positron Emission Tomography (PET) to quantify receptor availability and infer changes in endogenous dopamine levels in the living brain.

Principle of Competitive Binding

The utility of [¹¹C]this compound in studying dopamine release hinges on the principle of competitive binding. [¹¹C]this compound and endogenous dopamine compete for the same binding sites on D2/D3 receptors. [¹¹C]this compound has a relatively low affinity for these receptors, which makes it sensitive to fluctuations in the brain's natural dopamine levels.[1]

An increase in the synaptic concentration of endogenous dopamine, prompted by a pharmacological or behavioral stimulus, will lead to the displacement of [¹¹C]this compound from the D2/D3 receptors. This displacement results in a measurable decrease in the PET signal, which is quantified as a reduction in the binding potential (BP_ND).[2][3] Conversely, a decrease in dopamine concentration would allow for more [¹¹C]this compound to bind, increasing the PET signal. This inverse relationship allows researchers to indirectly measure dopamine release in real-time.[3]

Figure 1: Competitive binding between endogenous dopamine and [¹¹C]this compound at the D2/D3 receptor.

Key Methodologies

The primary methods for utilizing this compound to study dopamine dynamics are in vivo Positron Emission Tomography (PET) and in vitro receptor binding assays.

Positron Emission Tomography (PET) with [¹¹C]this compound

PET imaging with [¹¹C]this compound allows for the non-invasive quantification of D2/D3 receptor availability in the living brain. The primary outcome measure is the non-displaceable binding potential (BP_ND), a ratio that reflects the density of available receptors (Bmax) divided by the equilibrium dissociation constant (Kd).[4] Changes in BP_ND are interpreted as changes in synaptic dopamine concentration.

A typical [¹¹C]this compound PET study designed to measure dopamine release involves a baseline measurement and a post-stimulus measurement. This can be achieved within a single PET session using advanced injection protocols.

Figure 2: Generalized workflow for a [¹¹C]this compound PET dopamine release study.

Two common advanced protocols for single-session studies are the Bolus-plus-Infusion method and the Dual-Bolus method. These are preferred over separate baseline and challenge scans as they minimize intra-subject variability.

Protocol 2.1.1: Bolus-plus-Infusion

This method aims to achieve equilibrium, where the concentration of [¹¹C]this compound in the brain remains stable. A stimulus is administered once this steady-state is reached.

-

Radiotracer Preparation: Prepare [¹¹C]this compound for injection. A typical total injected dose is around 430 MBq.

-

Administration: Administer an initial bolus injection followed immediately by a continuous infusion. For a 105-minute scan, the bolus might account for ~50% of the total volume but ~77% of the total radioactive dose due to decay. The ratio of bolus to infusion rate (Kbol) is optimized to achieve a stable tracer concentration.

-

Scanning: Begin dynamic PET data acquisition at the time of the bolus injection for a total of 90-105 minutes.

-

Baseline Measurement: The period before the stimulus (e.g., 40-50 minutes post-injection) is used to calculate the baseline BP_ND.

-

Stimulation: Administer the pharmacological challenge (e.g., intravenous amphetamine, oral THC, or ethanol infusion) or introduce the behavioral task.

-

Post-Stimulus Measurement: The period after the stimulus has taken effect (e.g., 60-85 minutes) is used to calculate the post-stimulus BP_ND.

-

Data Analysis: Calculate BP_ND for both phases using the Simplified Reference Tissue Model (SRTM), with the cerebellum serving as the reference region (as it is largely devoid of D2 receptors). The percentage change (ΔBP_ND) is the primary outcome.

Protocol 2.1.2: Dual-Bolus Injection

This method uses two separate bolus injections within a single scan, with the stimulus timed between them.

-

Radiotracer Preparation: Prepare two separate syringes of [¹¹C]this compound.

-

First Bolus & Scan Start: Administer the first bolus (e.g., ~218 MBq) at the start of the 90-minute PET scan.

-

Baseline Data Acquisition: Acquire data for the first ~45 minutes to determine baseline BP_ND (BP_1).

-

Stimulation: Administer the stimulus.

-

Second Bolus: At a fixed interval after the first injection (e.g., 45 minutes), administer the second bolus of [¹¹C]this compound (e.g., ~195 MBq).

-

Post-Stimulus Data Acquisition: Acquire data for the remainder of the scan (e.g., minutes 45-90) to determine the post-stimulus BP_ND (BP_2).

-

Data Analysis: Use an extended Simplified Reference Tissue Model (SRTM) that accounts for the two injections to calculate BP_1 and BP_2. The difference reflects the effect of the stimulus on dopamine release.

In Vitro Homogenate Binding Assay

In vitro assays are crucial for determining the fundamental binding characteristics of this compound, such as its affinity (Kd) and the total receptor density (Bmax) in tissue samples.

Protocol 2.2.1: General Radioligand Binding Assay

-

Tissue Preparation: Homogenize brain tissue (e.g., rat striatum) in an appropriate buffer (e.g., Tris-HCl).

-

Incubation: Incubate the brain homogenate with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound or high specific activity [¹¹C]this compound).

-

Determine Non-Specific Binding: In a parallel set of experiments, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled this compound or haloperidol) to saturate the D2 receptors. The remaining radioactivity represents non-specific binding.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound binding derived from various studies.

Table 1: this compound Binding Affinity (Kd) and Receptor Density (Bmax)

| Parameter | Species | Brain Region | Value | Method | Reference |

| Kd | Rat | Striatum | 1.0 nM | In Vitro ([³H]this compound) | |

| Kd (high affinity) | Rat | Striatum | 0.005 ± 0.002 nM | In Vitro ([¹¹C]this compound) | |

| Kd (low affinity) | Rat | Striatum | 2.2 ± 1.0 nM | In Vitro ([¹¹C]this compound) | |

| Kd | Human | Striatum | 10 nM | In Vivo PET (Equilibrium Analysis) | |

| Bmax (low affinity) | Rat | Striatum | 35.8 ± 16.4 fmol/mg | In Vitro ([¹¹C]this compound) | |

| Bmax | Human | Striatum | 28 ± 6.9 pmol/ml | In Vivo PET |

Table 2: Changes in this compound Binding Potential (ΔBP_ND) with Pharmacological Challenge

| Challenge Agent | Dose | Species | Brain Region | % Decrease in BP_ND | Reference |

| Amphetamine | 0.4 mg/kg (IV) | Rhesus Monkey | Striatum | 19 - 42% | |

| Amphetamine | 1 mg/kg | Mouse | Striatum | ~35% | |

| Methamphetamine | 0.1 - 1 mg/kg | Monkey | Striatum | Dose-dependent decrease | |

| Methamphetamine | Not specified | Animal Model | Striatum | ~30% | |

| Ethanol | Infusion (1.3 g/L blood) | Human | Ventral Striatum | 12.6% | |

| THC | 10 mg (Oral) | Human | Frontal/Temporal Gyrus | Significant decrease |

Note: The magnitude of ΔBP_ND can vary based on the specific protocol, analysis method, and individual subject differences.

Data Analysis and Interpretation

The cornerstone of [¹¹C]this compound PET data analysis is the Simplified Reference Tissue Model (SRTM) . This model is advantageous because it does not require invasive arterial blood sampling. It uses the time-activity curve from a reference region (cerebellum), where binding is considered non-specific, as a proxy for the arterial input function.

The model estimates several parameters, but the most critical is the binding potential (BP_ND).

Interpretation of Changes:

-

ΔBP_ND < 0: A decrease in binding potential after a stimulus is the canonical finding, interpreted as an increase in synaptic dopamine concentration, which competes with and displaces [¹¹C]this compound.

-

ΔBP_ND ≈ 0: No change suggests the stimulus was insufficient to elicit a detectable level of dopamine release.

-

ΔBP_ND > 0: An increase in binding potential is less common but could theoretically indicate a decrease in tonic dopamine levels.

It is critical to acknowledge that conventional models like SRTM assume a steady-state. When dopamine levels change rapidly, as in a transient release, these models may produce biased estimates, and the duration of the data analysis window can significantly impact the results.

Figure 3: Causal chain from stimulus to the measured decrease in binding potential (BP_ND).

Applications and Considerations

The use of this compound to measure dopamine release has broad applications in:

-

Neuropsychiatric Research: Investigating dopamine system dysregulation in conditions like schizophrenia, Parkinson's disease, addiction, and obesity.

-

Pharmacology: Assessing the efficacy of drugs designed to modulate dopamine transmission.

-

Cognitive Neuroscience: Linking cognitive functions and behavioral tasks to dopamine release in specific brain regions.

Key Considerations:

-

Sensitivity: While robust, the change in [¹¹C]this compound binding is relatively small compared to the change in dopamine concentration. A 10% decrease in BP_ND may correspond to a five-fold increase in dopamine.

-

Receptor State: The binding of this compound may be affected by the internalization state of the D2 receptors, which can be influenced by agonist drugs.

-

Cognitive State: The subject's cognitive and emotional state even during "baseline" scans can influence dopamine levels and, consequently, this compound binding.

-

Data Modeling: The choice of kinetic model and the timing of data acquisition windows are critical for obtaining reliable results, especially when measuring transient dopamine release.

References

- 1. In vitro binding of [(11)C]this compound with ultrahigh specific activity in rat brain determined by homogenate assay and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]this compound [frontiersin.org]

- 3. Quantification of amphetamine-induced changes in [11C]this compound binding with continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of methods for analysis of clinical [11C]this compound studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Raclopride: A Selective Antagonist for Dopamine D2 Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raclopride is a potent and selective antagonist of the dopamine D2 receptor, a class of G protein-coupled receptors (GPCRs) critically involved in various physiological and pathological processes in the central nervous system. Its high affinity for D2 and D3 receptors, coupled with a significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, has established it as an invaluable tool in neuroscience research and a benchmark for the development of novel antipsychotic agents. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Introduction

Dopamine receptors are integral to a multitude of neuronal functions, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is implicated in several neuropsychiatric disorders, most notably schizophrenia and Parkinson's disease.[2] The dopamine D2 receptor, in particular, is a primary target for antipsychotic medications.[3] this compound, a substituted benzamide, has emerged as a highly selective D2-like receptor antagonist, demonstrating a high affinity for both D2 and D3 subtypes.[4][5] Its utility is underscored by its widespread use as a radioligand, particularly [¹¹C]-raclopride, in Positron Emission Tomography (PET) studies to investigate the density and occupancy of D2 receptors in the living human brain. This guide aims to provide a comprehensive technical resource for professionals utilizing this compound in their research endeavors.

Quantitative Binding Data

The selectivity of this compound for the dopamine D2 receptor is quantitatively demonstrated by its binding affinities (Ki) and dissociation constants (Kd) across various receptor subtypes. The following tables summarize key quantitative data for this compound.

| Parameter | Receptor | Value | Species | Reference |

| Ki (nM) | Dopamine D2 | 1.8 | - | |

| Dopamine D3 | 3.5 | - | ||

| Kd (nM) | Dopamine D2 | 1.8 - 3.5 | - | |

| Dopamine D3 | 1.8 - 3.5 | - | ||

| Dopamine D2 (high affinity) | 0.005 ± 0.002 | Rat Striatum | ||

| Dopamine D2 (low affinity) | 2.2 ± 1.0 | Rat Striatum | ||

| Dopamine D2 | 1.7 | - | ||

| Dopamine D3 | 2.3 | - | ||

| IC50 (nM) | Dopamine D2 | 32 (vs ³H-spiperone) | Rat Striatum | |

| Dopamine D1 | > 100,000 (vs ³H-flupenthixol) | Rat Striatum |

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors that primarily couple to Gαi/o proteins. Antagonism of these receptors by this compound inhibits these signaling cascades.

Canonical Gαi/o-Mediated Pathway